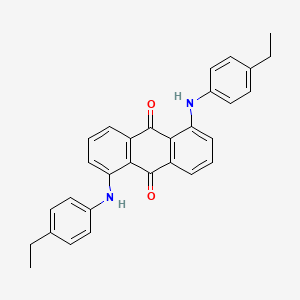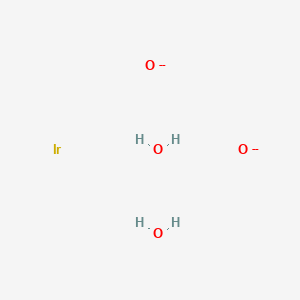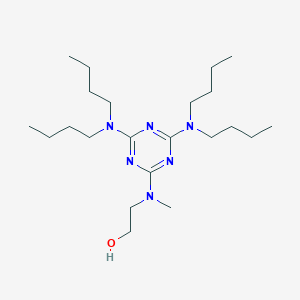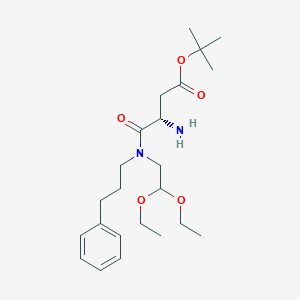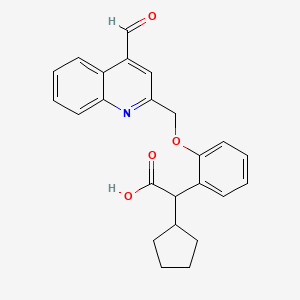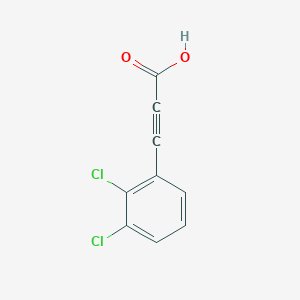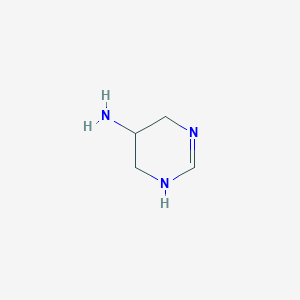
1,4,5,6-Tetrahydropyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrahydropyrimidin-5-amine is a cyclic amidine compound known for its role as a carbon dioxide fixation agent. It reacts with carbon dioxide to yield a zwitterionic adduct, making it a valuable compound in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydropyrimidin-5-amine can be synthesized through several methods. One common approach involves the condensation of phosphazene with isocyanates, followed by cyclization using a base . Another method includes the reaction of azides with isocyanates to form carbodiimides, which then undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,6-Tetrahydropyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, especially with halogens or other functional groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrahydropyrimidin-5-amine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,5,6-Tetrahydropyrimidin-5-amine involves its interaction with carbon dioxide to form a zwitterionic adduct. This reaction is facilitated by the compound’s cyclic amidine structure, which allows it to act as a carbon dioxide fixation agent . The molecular targets and pathways involved in its biological effects are still under investigation, but it is known to interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,4,5,6-tetrahydropyrimidine: Similar in structure but with different functional groups.
2-(2-Amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides: These compounds have additional functional groups that modify their chemical properties.
Uniqueness
1,4,5,6-Tetrahydropyrimidin-5-amine is unique due to its ability to fix carbon dioxide and form zwitterionic adducts. This property makes it valuable in various chemical processes and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C4H9N3 |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
1,4,5,6-tetrahydropyrimidin-5-amine |
InChI |
InChI=1S/C4H9N3/c5-4-1-6-3-7-2-4/h3-4H,1-2,5H2,(H,6,7) |
InChI-Schlüssel |
YVHCUAOFFZBRON-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN=CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


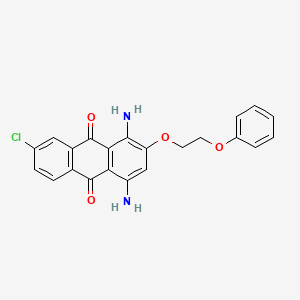

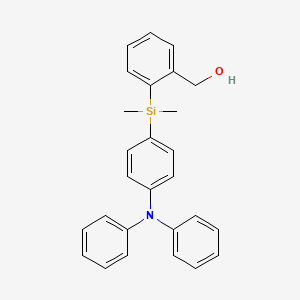
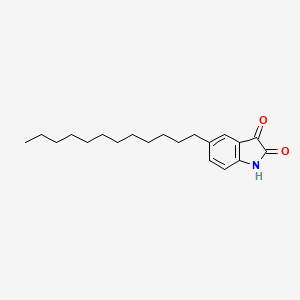
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)
